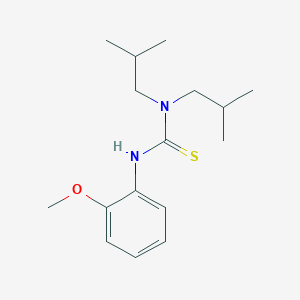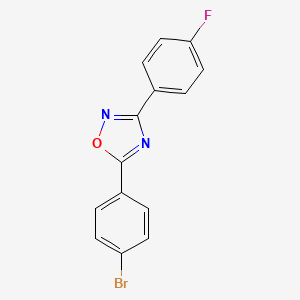
N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea, also known as DIBMT, is an organic compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
科学的研究の応用
N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and rheumatoid arthritis.
作用機序
The mechanism of action of N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea has been shown to inhibit the activity of several protein kinases, including MAPK and AKT, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea has been found to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6, and to reduce oxidative stress in cells.
実験室実験の利点と制限
One of the main advantages of N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea has been found to be relatively stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea. One area of interest is the development of N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea-based drugs for the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea and to identify its molecular targets. Finally, the development of new synthesis methods for N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea could lead to the production of more efficient and cost-effective versions of the compound.
合成法
The synthesis of N,N-diisobutyl-N'-(2-methoxyphenyl)thiourea involves the reaction between 2-methoxyaniline and diisobutylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. After the reaction is complete, the product is purified by column chromatography using a suitable solvent system.
特性
IUPAC Name |
3-(2-methoxyphenyl)-1,1-bis(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS/c1-12(2)10-18(11-13(3)4)16(20)17-14-8-6-7-9-15(14)19-5/h6-9,12-13H,10-11H2,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVSKKVNGSJOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-1,1-bis(2-methylpropyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5883416.png)
![ethyl (2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5883424.png)





![3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B5883460.png)
![2-methyl-N'-[(1-naphthyloxy)acetyl]-3-furohydrazide](/img/structure/B5883462.png)
![dimethyl 2-[(2-pyrazinylcarbonyl)amino]terephthalate](/img/structure/B5883473.png)

![ethyl 4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B5883477.png)
![2-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5883480.png)
![2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5883503.png)